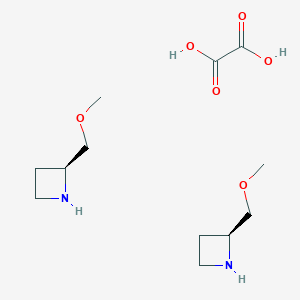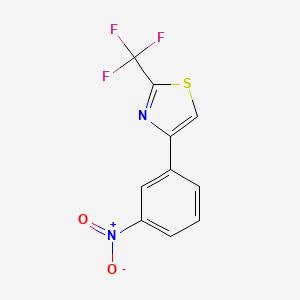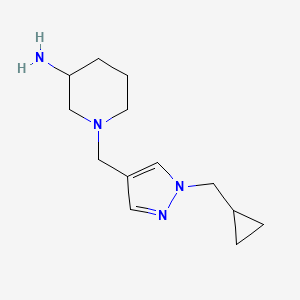
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread3. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state3.
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines1.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Research on compounds structurally related to "1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine" has focused on their synthesis and potential as intermediates in the creation of complex molecules. For example, ketone derivatives of propargylamines have been explored as synthetic equivalents in the formation of acetylenic 2-pyrazolines and pyrazoles, showcasing methods for the synthesis of 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles. These products exhibit marked fluorescent abilities, suggesting applications in materials science and as fluorescent probes (Odin et al., 2022).
Biological and Medicinal Chemistry Applications
Compounds with pyrazole and piperidine units have been explored for their potential biological and medicinal chemistry applications. For instance, synthesis and characterization studies have been conducted on novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids. These compounds are intended for use as achiral and chiral building blocks, indicating their relevance in drug discovery and development (Matulevičiūtė et al., 2021).
Anticancer and Antibacterial Research
The synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential as leads in the development of new therapeutic agents. Such compounds have been evaluated for their biological activity against breast cancer and microbes, confirming the origin of their biological activity and suggesting their utility in addressing critical health challenges (Titi et al., 2020).
Material Science and Photophysical Properties
The exploration of synthetic equivalents for conjugated enynones in reactions with arylhydrazines, leading to the development of pyrazoles with significant fluorescent properties, suggests applications beyond medicinal chemistry. These compounds' large Stokes shifts and emission wavelengths indicate potential uses in material science, specifically in the development of new fluorescent materials and optical sensors (Odin et al., 2022).
Safety And Hazards
Piperidine is classified as a hazardous substance, with potential health risks including skin and eye irritation, respiratory irritation, and more serious hazards if ingested or absorbed through the skin1.
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents2. This suggests that the future research directions in this field could involve the development of new piperidine derivatives with improved pharmacological properties.
Please note that this information is quite general and may not directly apply to “1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine”. For a comprehensive analysis of this specific compound, more specialized resources or expertise would be needed.
Eigenschaften
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-13-2-1-5-16(10-13)7-12-6-15-17(9-12)8-11-3-4-11/h6,9,11,13H,1-5,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUIYYRONCHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)CC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
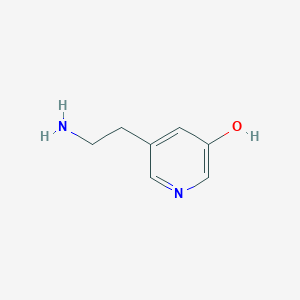
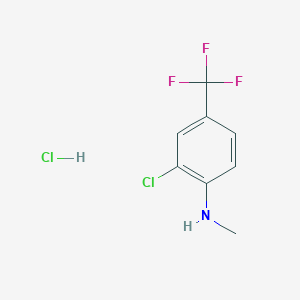
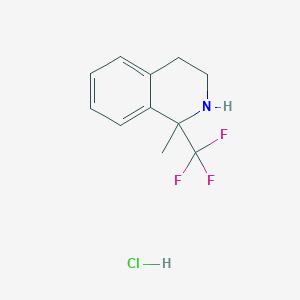
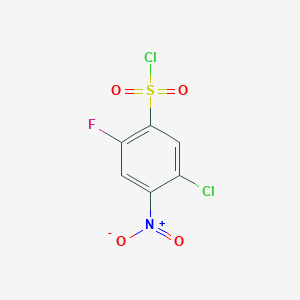
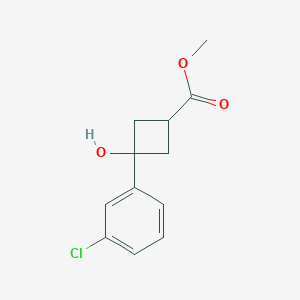
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
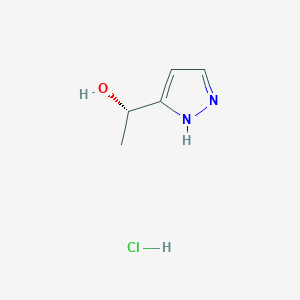
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
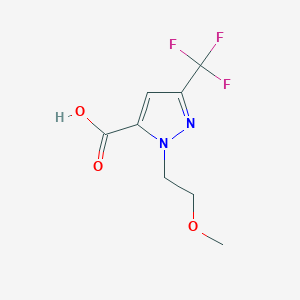
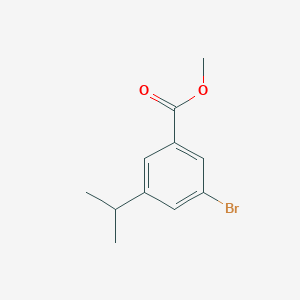
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
